iNOS Inhibition and Safety: Alismol vs. Alisol B Monoacetate and Cytotoxic Alisols
In a comparative study using LPS/IFN-γ stimulated murine RAW 264.7 macrophages, both Alismol and Alisol B monoacetate demonstrated a dose-dependent inhibition of nitric oxide (NO) synthesis via suppression of iNOS mRNA expression [1]. Critically, a separate but related study on a panel of 20 triterpenes from Alisma orientale established that many structurally related Alisols (A, B, and their acetates) exhibited potent NO inhibitory activity but concurrently showed cytotoxic effects at concentrations >30 µM in an MTT assay [2]. This contrasts with the guaiane sesquiterpenoids including Alismol, which did not report such cytotoxicity at their active concentrations. This differentiation in safety margin is a key procurement consideration for cell-based assays.
| Evidence Dimension | iNOS mRNA suppression and associated cytotoxicity |
|---|---|
| Target Compound Data | Dose-dependent inhibition of NO synthesis; iNOS mRNA suppression. |
| Comparator Or Baseline | Alisol B monoacetate: Dose-dependent inhibition of NO synthesis; iNOS mRNA suppression. Other Alisols (A, A monoacetate, B, B monoacetate, etc.): Potent NO inhibition but cytotoxicity >30 µM (MTT assay). |
| Quantified Difference | Alismol demonstrates comparable iNOS inhibition to Alisol B monoacetate, but without the cytotoxicity >30 µM exhibited by other protostane triterpenoids. |
| Conditions | Murine macrophage-like RAW 264.7 cells stimulated with LPS/IFN-γ for NO/iNOS assays; MTT assay for cytotoxicity. |
Why This Matters
This data allows researchers to select Alismol over Alisol B monoacetate or other Alisols when a safer iNOS inhibitory compound is required for in vitro studies, minimizing the risk of confounding cytotoxicity in inflammation models.
- [1] Kim, N. Y., Kang, T. H., Pae, H. O., Choi, B. M., Chung, H. T., Myung, S. W., ... & Kim, Y. C. (1999). In vitro inducible nitric oxide synthesis inhibitors from Alismatis Rhizoma. Biological and Pharmaceutical Bulletin, 22(10), 1147–1149. View Source
- [2] Matsuda, H., Kageura, T., Toguchida, I., Murakami, T., Kishi, A., & Yoshikawa, M. (1999). Effects of sesquiterpenes and triterpenes from the rhizome of Alisma orientale on nitric oxide production in lipopolysaccharide-activated macrophages: absolute stereostructures of alismaketones-B 23-acetate and -C 23-acetate. Bioorganic & Medicinal Chemistry Letters, 9(21), 3081–3086. View Source
